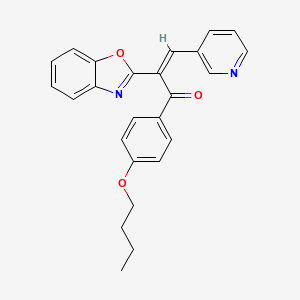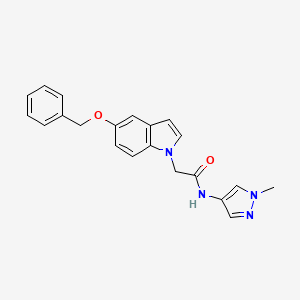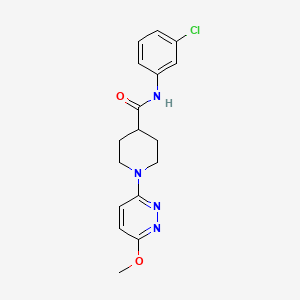
(2Z)-2-benzoxazol-2-yl-1-(4-butoxyphenyl)-3-(3-pyridyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2Z)-2-benzoxazol-2-yl-1-(4-butoxyphenyl)-3-(3-pyridyl)prop-2-en-1-one is a complex organic molecule that features a benzoxazole ring, a butoxyphenyl group, and a pyridyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as benzoxazole, 4-butoxybenzaldehyde, and 3-pyridinecarboxaldehyde.
Condensation Reaction: The key step involves a condensation reaction between the aldehyde groups of 4-butoxybenzaldehyde and 3-pyridinecarboxaldehyde with the benzoxazole derivative. This is often facilitated by a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete condensation and formation of the desired product. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to improve efficiency and yield. The use of automated systems can also help in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the double bond in the prop-2-en-1-one moiety, converting it to a saturated ketone.
Substitution: The benzoxazole and pyridyl rings can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Saturated ketones.
Substitution: Various substituted benzoxazole or pyridyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Antimicrobial Agents: Due to its structural features, the compound has potential as an antimicrobial agent, inhibiting the growth of bacteria and fungi.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: The compound’s ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases like cancer and infections.
Industry
Materials Science: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The compound exerts its effects through various mechanisms depending on the application:
Enzyme Inhibition: It binds to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Receptor Binding: In medicinal applications, it may bind to specific receptors on cell surfaces, modulating cellular responses.
Metal Coordination: In catalysis, it coordinates with metal ions, altering their electronic properties and enhancing catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-benzoxazol-2-yl-1-(4-methoxyphenyl)-3-(3-pyridyl)prop-2-en-1-one
- (2Z)-2-benzoxazol-2-yl-1-(4-ethoxyphenyl)-3-(3-pyridyl)prop-2-en-1-one
Uniqueness
- Structural Features : The presence of the butoxy group in the phenyl ring distinguishes it from similar compounds, potentially altering its physical and chemical properties.
- Reactivity : The butoxy group can influence the compound’s reactivity, making it more or less reactive in certain chemical reactions compared to its analogs.
(2Z)-2-benzoxazol-2-yl-1-(4-butoxyphenyl)-3-(3-pyridyl)prop-2-en-1-one , covering its synthesis, reactions, applications, and unique features
Properties
Molecular Formula |
C25H22N2O3 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
(Z)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-pyridin-3-ylprop-2-en-1-one |
InChI |
InChI=1S/C25H22N2O3/c1-2-3-15-29-20-12-10-19(11-13-20)24(28)21(16-18-7-6-14-26-17-18)25-27-22-8-4-5-9-23(22)30-25/h4-14,16-17H,2-3,15H2,1H3/b21-16+ |
InChI Key |
BJTYIMFOJHJXQS-LTGZKZEYSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)/C(=C\C2=CN=CC=C2)/C3=NC4=CC=CC=C4O3 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C(=CC2=CN=CC=C2)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-ethyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B12162274.png)
![3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12162278.png)
![(5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12162281.png)
![7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-3-(quinolin-2-yl)-2H-chromen-2-one](/img/structure/B12162282.png)
![2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-chlorophenyl)methylideneamino]acetamide](/img/structure/B12162312.png)



![methyl 3-(4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate](/img/structure/B12162321.png)
![N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12162323.png)
![Acetamide, N-[1-(4-methyl-2-pyridinyl)-4-piperidinyl]-](/img/structure/B12162325.png)

![2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide](/img/structure/B12162341.png)
![2-[(3-ethoxypropyl)amino]-3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12162342.png)
